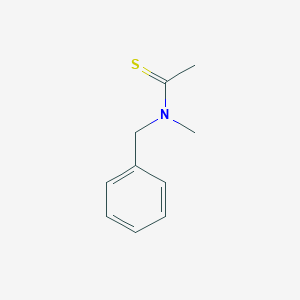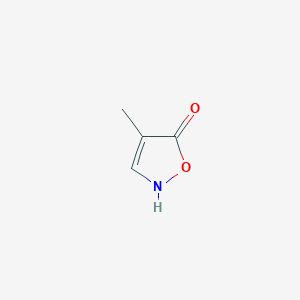
Cloranolol
Descripción general
Descripción
Cloranolol, también conocido como Tobanum, es un bloqueador beta-adrenérgico. Se utiliza principalmente en el tratamiento de enfermedades cardiovasculares, particularmente la hipertensión y las arritmias. La fórmula química del compuesto es C13H19Cl2NO2, y tiene una masa molar de 292.20 g/mol .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Cloranolol se puede sintetizar a través de una serie de reacciones químicas. Un método común involucra la reacción de 2,5-diclorofenol con epiclorhidrina para formar 1-(2,5-diclorofenoxi)-2,3-epoxipropano. Este intermedio luego se hace reaccionar con tert-butilamina para producir this compound .
Métodos de Producción Industrial: La producción industrial de this compound generalmente involucra síntesis química a gran escala utilizando la ruta sintética mencionada anteriormente. El proceso se optimiza para un alto rendimiento y pureza, a menudo involucrando pasos de purificación como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones: Cloranolol se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: La reducción de this compound puede producir derivados de alcoholes.
Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos cloro.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se emplean nucleófilos como metóxido de sodio o terc-butóxido de potasio.
Productos Principales:
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de derivados de alcoholes.
Sustitución: Formación de derivados de fenoxipropanol sustituidos.
Aplicaciones Científicas De Investigación
Cloranolol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de los bloqueadores beta-adrenérgicos y su síntesis.
Biología: Se investiga por sus efectos sobre los receptores beta-adrenérgicos en varios sistemas biológicos.
Medicina: Se estudia por su potencial terapéutico en el tratamiento de enfermedades cardiovasculares, particularmente la hipertensión y las arritmias.
Industria: Se utiliza en el desarrollo de nuevos bloqueadores beta-adrenérgicos y fármacos relacionados.
Mecanismo De Acción
Cloranolol ejerce sus efectos bloqueando competitivamente los receptores beta-adrenérgicos, evitando la unión de catecolaminas endógenas como la adrenalina y la noradrenalina. Esta inhibición conduce a una disminución de la frecuencia cardíaca, la contractilidad miocárdica y la presión arterial. Los principales objetivos moleculares son los receptores adrenérgicos beta-1 y beta-2 .
Compuestos Similares:
- Propranolol
- Atenolol
- Metoprolol
- Bisoprolol
Comparación: this compound es único en su estructura química, particularmente la presencia de dos átomos de cloro en el anillo fenoxi. Esta característica estructural contribuye a su perfil farmacológico distinto en comparación con otros bloqueadores beta-adrenérgicos. Por ejemplo, Propranolol carece de los átomos de cloro, lo que afecta su afinidad de unión y selectividad por los receptores beta-adrenérgicos .
Comparación Con Compuestos Similares
- Propranolol
- Atenolol
- Metoprolol
- Bisoprolol
Comparison: Cloranolol is unique in its chemical structure, particularly the presence of two chlorine atoms on the phenoxy ring. This structural feature contributes to its distinct pharmacological profile compared to other beta-adrenergic blockers. For instance, Propranolol lacks the chlorine atoms, which affects its binding affinity and selectivity for beta-adrenergic receptors .
Propiedades
IUPAC Name |
1-(tert-butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO2/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCMOTOFHFTUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54247-25-5 (hydrochloride) | |
| Record name | Cloranolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30865962 | |
| Record name | 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39563-28-5 | |
| Record name | Cloranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39563-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloranolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloranolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13508 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLORANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3U058H86V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B133171.png)


![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)








![2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE]](/img/structure/B133220.png)
